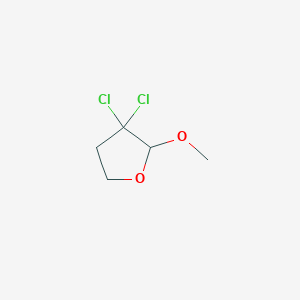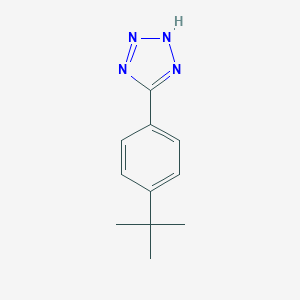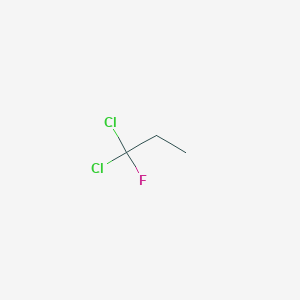
1,1-Dichloro-1-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-fluoropropane (DCFP) is a colorless and odorless chemical compound that is widely used in various industrial applications, such as refrigeration, cleaning, and degreasing. It is also known by its chemical formula C3H5Cl2F and CAS number 422-56-0. Despite its extensive use, DCFP has been found to be harmful to human health and the environment. In
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-fluoropropane has been extensively studied for its use as a solvent, refrigerant, and cleaning agent. It is also used as a propellant in aerosol sprays. In the laboratory, 1,1-Dichloro-1-fluoropropane is used as a reactant in organic synthesis and as a solvent for chromatography. Additionally, 1,1-Dichloro-1-fluoropropane has been studied for its potential use as a fire extinguishing agent.
Wirkmechanismus
1,1-Dichloro-1-fluoropropane acts as a central nervous system depressant and can cause dizziness, drowsiness, and loss of coordination. It is also a potent irritant to the eyes, skin, and respiratory system. 1,1-Dichloro-1-fluoropropane is metabolized in the liver to form reactive intermediates that can cause liver damage and cancer. It is also a potent greenhouse gas and contributes to global warming.
Biochemische Und Physiologische Effekte
1,1-Dichloro-1-fluoropropane has been shown to cause liver damage and cancer in animal studies. It can also cause reproductive and developmental toxicity and has been shown to be teratogenic in rats. In humans, exposure to 1,1-Dichloro-1-fluoropropane can cause respiratory irritation, skin sensitization, and liver damage. Chronic exposure to 1,1-Dichloro-1-fluoropropane has been linked to an increased risk of liver cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dichloro-1-fluoropropane is a useful solvent for organic synthesis and chromatography due to its low boiling point and high polarity. It is also a good solvent for fluorinated compounds. However, 1,1-Dichloro-1-fluoropropane is highly toxic and must be handled with care. It is also a potent greenhouse gas and should be used sparingly.
Zukünftige Richtungen
Future research on 1,1-Dichloro-1-fluoropropane should focus on developing safer alternatives to its use as a solvent, refrigerant, and cleaning agent. Additionally, more research is needed to understand the mechanism of action of 1,1-Dichloro-1-fluoropropane and its potential health effects. Studies should also be conducted to determine the environmental impact of 1,1-Dichloro-1-fluoropropane and to develop strategies to reduce its emissions. Finally, research should be conducted to develop more effective methods for the disposal of 1,1-Dichloro-1-fluoropropane and its by-products.
Synthesemethoden
1,1-Dichloro-1-fluoropropane can be synthesized by reacting 1,1,1-trichloro-2,2-difluoroethane with hydrogen chloride in the presence of a catalyst. The reaction yields 1,1-Dichloro-1-fluoropropane and hydrogen fluoride as by-products. The synthesis process is highly exothermic and requires careful handling to prevent explosions.
Eigenschaften
CAS-Nummer |
127404-11-9 |
|---|---|
Produktname |
1,1-Dichloro-1-fluoropropane |
Molekularformel |
C3H5Cl2F |
Molekulargewicht |
130.97 g/mol |
IUPAC-Name |
1,1-dichloro-1-fluoropropane |
InChI |
InChI=1S/C3H5Cl2F/c1-2-3(4,5)6/h2H2,1H3 |
InChI-Schlüssel |
JXGAPNVPOVVXPV-UHFFFAOYSA-N |
SMILES |
CCC(F)(Cl)Cl |
Kanonische SMILES |
CCC(F)(Cl)Cl |
Andere CAS-Nummern |
7799-56-6 |
Synonyme |
Dichlorofluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




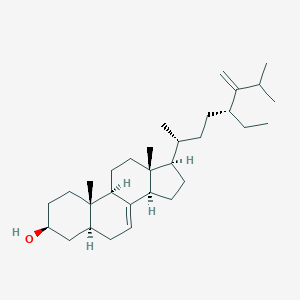
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
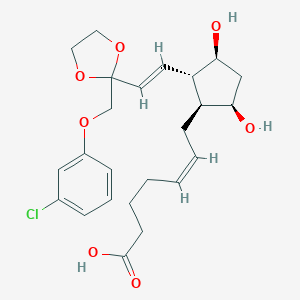
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
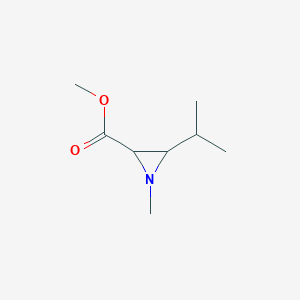

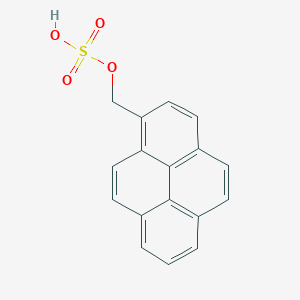
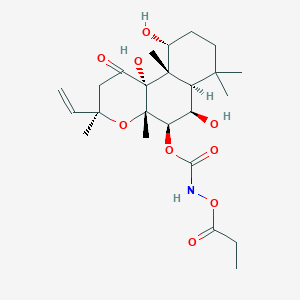
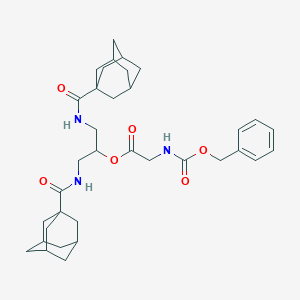
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
